molecular formula C6H14N2O3 B13958359 (S)-1-((2R,3R,4S)-4-Amino-3-hydroxypyrrolidin-2-yl)ethane-1,2-diol

(S)-1-((2R,3R,4S)-4-Amino-3-hydroxypyrrolidin-2-yl)ethane-1,2-diol

Cat. No.: B13958359
M. Wt: 162.19 g/mol
InChI Key: OBXGWVXNSZMFIO-BGPJRJDNSA-N
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Description

(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is a complex organic compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of amino alcohols and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
  • (2R)-1-[(Hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxy cyclohexyl]oxy}phosphoryl)oxy]-3-(icosyloxy)-2-propanyl (9Z)-9-heptadecenoate

Uniqueness

What sets (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(1S)-1-[(2R,3R,4S)-4-amino-3-hydroxypyrrolidin-2-yl]ethane-1,2-diol

InChI

InChI=1S/C6H14N2O3/c7-3-1-8-5(6(3)11)4(10)2-9/h3-6,8-11H,1-2,7H2/t3-,4+,5-,6+/m0/s1

InChI Key

OBXGWVXNSZMFIO-BGPJRJDNSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)N

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)N

Origin of Product

United States

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